Nicotinoyl aminoguanidine

Description

Properties

CAS No. |

38261-24-4 |

|---|---|

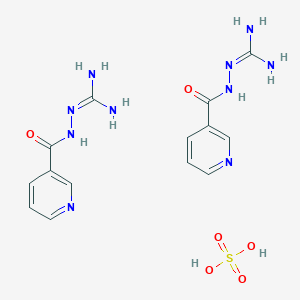

Molecular Formula |

C14H20N10O6S |

Molecular Weight |

456.44 g/mol |

IUPAC Name |

N-(diaminomethylideneamino)pyridine-3-carboxamide;sulfuric acid |

InChI |

InChI=1S/2C7H9N5O.H2O4S/c2*8-7(9)12-11-6(13)5-2-1-3-10-4-5;1-5(2,3)4/h2*1-4H,(H,11,13)(H4,8,9,12);(H2,1,2,3,4) |

InChI Key |

ZPQICFOXBGTGCI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CN=C1)C(=O)NN=C(N)N.C1=CC(=CN=C1)C(=O)NN=C(N)N.OS(=O)(=O)O |

Origin of Product |

United States |

Spectroscopic and Structural Characterization of Nicotinoyl Aminoguanidine Complexes and Derivatives

Advanced Spectroscopic Techniques

Spectroscopy plays a pivotal role in determining the molecular architecture and bonding characteristics of nicotinoyl aminoguanidine (B1677879) and its related complexes. Techniques such as Fourier Transform Infrared (FTIR), Electronic Absorption (UV-Vis), and Nuclear Magnetic Resonance (NMR) spectroscopy provide a detailed understanding of the functional groups, electronic transitions, and the magnetic environment of the nuclei within the molecule.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is instrumental in identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. In the context of nicotinoyl aminoguanidine and its analogs, FTIR spectra reveal characteristic vibrations of the pyridine (B92270) ring, the amide group, and the guanidinium (B1211019) moiety.

For instance, in nicotinamide (B372718), a related compound, the medium absorption band observed around 3351 cm⁻¹ is attributed to the NH₂ stretching vibration. The absence of a significant shift in this band in its metal complexes suggests that the NH₂ group is not involved in coordination. Conversely, shifts in the vibrational absorption bands of the C-N in the pyridine ring to higher wavelengths in metal complexes of niacinamide indicate coordination at the nitrogen atom of the pyridine ring. chemicalbook.com

In studies of aminoguanidine derivatives, such as aminoguanidinium salts, the IR spectra can be complex due to extensive hydrogen bonding. For example, in aminoguanidinium sulfite (B76179) monohydrate, the incorporation of the sulfite ion into the hydrogen-bonding network leads to a lowering of its symmetry, which complicates the interpretation of the IR spectrum in the region of the anion's vibrations. researchgate.net

Table 1: Selected FTIR Spectral Data for Nicotinic Acid and Related Compounds

| Compound | Functional Group | Wavenumber (cm⁻¹) | Reference |

| Nicotinic Acid | C-H stretching | 3071, 2808 | researchgate.net |

| Nicotinic Acid | C=C stretching | 1696 | researchgate.net |

| Nicotinic Acid | C-O (COO-) stretching | 1186 | researchgate.net |

| Nicotinamide Metal Complexes | Pyridine Ring C-N | Shift to higher wavelength | chemicalbook.com |

| Aminoguanidine Bicarbonate | NH₂ vibration | Not specified | researchgate.net |

This table presents data for nicotinic acid and related compounds to infer the expected spectral characteristics of this compound.

Electronic Absorption Spectroscopy (UV-Vis)

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The wavelength of maximum absorption (λmax) is characteristic of the electronic structure.

The UV spectrum of nicotinic acid in an acidic solution exhibits characteristic peaks at approximately 213 nm and 261 nm. starna.com In a separate study, the λmax of niacin (nicotinic acid) in ethanol (B145695) was found to be 262 nm. researchgate.net For nicotine (B1678760) and nornicotine, the UV absorption spectra show analogous features, with a band around 260 nm attributed to a π-π* transition of the pyridine moiety. nih.govnih.gov

In metal complexes of pyridoxylidene-aminoguanidine, a related Schiff base, the UV-Vis spectra show bands that are shifted upon complexation. For instance, in a Co(II) complex, bands at 293 nm and 364 nm are assigned to the pyridoxal (B1214274) and aminoguanidine parts, with the latter being shifted by over 20 nm upon complexation. researchgate.net This indicates a change in the electronic environment of the ligand upon coordination to the metal ion.

Table 2: UV-Vis Absorption Maxima for Nicotinic Acid and Related Compounds

| Compound | Solvent/pH | λmax (nm) | Reference |

| Nicotinic Acid | 0.1 M HCl | 213, 261 | starna.com |

| Niacin | Ethanol | 262 | researchgate.net |

| (S)-Nicotine | pH 8.25 | ~260 | nih.govnih.gov |

| Co(II)-Pyridoxylidene-aminoguanidine complex | Not specified | 293, 364 | researchgate.net |

This table presents data for nicotinic acid and related compounds to infer the expected spectral characteristics of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, Multinuclear NMR)

NMR spectroscopy is a powerful technique for elucidating the structure of molecules in solution. ¹H NMR provides information about the chemical environment of hydrogen atoms, while multinuclear NMR, such as ¹³C NMR, offers insights into the carbon skeleton.

The chemical shift dispersion varies significantly for different nuclei, with heavier nuclei generally exhibiting larger ranges. spectrabase.com This makes multinuclear NMR a versatile tool for studying a wide array of elements in complexes.

Table 3: Predicted ¹³C NMR Chemical Shifts for Nicotinic Acid

| Atom No. | Chemical Shift (ppm) |

| 2 | 151.2 |

| 3 | 129.4 |

| 4 | 140.9 |

| 5 | 125.9 |

| 6 | 154.0 |

| 7 | 171.7 |

This table is based on predicted data for Nicotinic Acid in D₂O and serves as a reference for the expected chemical shifts in the nicotinoyl moiety of this compound.

Structural Elucidation via Crystallography

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the gold standard for determining the absolute structure of a crystalline compound. This technique has been successfully applied to various aminoguanidine derivatives and their metal complexes, revealing detailed structural features.

For example, the crystal structure of N-benzyl-N-nicotinoyl-nicotine amide, a derivative of nicotinic amide, has been determined, providing precise atomic coordinates and displacement parameters. researchgate.net In the case of metal complexes of (E)-N'-(1-(pyridin-2-yl)ethylidene)nicotinohydrazide, single-crystal X-ray diffraction analysis revealed that the complexes have similar structures with a distorted octahedron geometry around the metal center, where the ligand coordinates as a monoanionic tridentate N₂O donor. hmdb.ca

The analysis of aminoguanidinium salts of various carboxylic acids has shown the formation of extensive hydrogen-bonding networks that stabilize the crystal structures. researchgate.net

Table 4: Crystallographic Data for a Representative Nicotinoyl Derivative

| Compound | N-benzyl-N-nicotinoyl-nicotine amide |

| Formula | C₁₉H₁₅N₃O₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 18.4336(13) |

| b (Å) | 6.0321(4) |

| c (Å) | 15.0585(10) |

| β (°) | 112.171(3) |

| Volume (ų) | 1550.60(18) |

| Z | 4 |

This table presents crystallographic data for a related nicotinoyl derivative to illustrate the type of information obtained from single-crystal X-ray diffraction. researchgate.net

Thermogravimetric Analysis (TGA) for Thermal Behavior Studies

Thermogravimetric analysis is a thermal analysis technique where the mass of a sample is measured over time as the temperature changes. This method is used to determine the thermal stability of a material and to study its decomposition pattern.

Studies on the thermal decomposition of aminoguanidine nitrates have been conducted using thermogravimetry (TG) and differential thermal analysis (DTA). researchgate.net For instance, the thermal decomposition of diaminoguanidine (B1197381) nitrate (B79036) (DAGN) and triaminoguanidine nitrate (TAGN) was investigated to determine their kinetic parameters. The initial stage of thermolysis for both compounds was found to follow the Avrami-Erofe'ev equation. researchgate.net Such studies are crucial for understanding the stability and decomposition pathways of energetic materials and other compounds. The chemistry of aminoguanidine derivatives and their thermal properties have been investigated, showing that aminoguanidinium salts of carboxylic acids undergo exothermic decomposition in the temperature range of 130 to 600 °C. researchgate.net

Due to the lack of specific TGA data for this compound, the thermal behavior can be inferred from related aminoguanidine compounds.

Coordination Chemistry Investigations

Ligand Design and Metal Chelation Properties

Information regarding the specific design of this compound as a ligand and its chelation properties with various metal ions is contained within the inaccessible 1990 study by L. Mishra and colleagues. Therefore, a detailed discussion on its potential donor atoms, denticity (e.g., bidentate, tridentate), and the formation of chelate rings with metal centers cannot be provided.

Analysis of Coordination Geometry and Bonding

A definitive analysis of the coordination geometry (e.g., octahedral, tetrahedral, square planar) and the nature of the bonding in this compound complexes is not possible without the spectroscopic and crystallographic data from the primary literature. This includes crucial information derived from infrared (IR) spectroscopy, which would indicate shifts in the vibrational frequencies of key functional groups upon coordination, and X-ray crystallography, which would provide precise bond lengths and angles.

Computational and Theoretical Chemistry Studies of Nicotinoyl Aminoguanidine

Quantum Chemical Calculations

Quantum chemical calculations are pivotal in understanding the intrinsic properties of a molecule at the electronic level. For nicotinoyl aminoguanidine (B1677879), these calculations would provide a foundational understanding of its reactivity, stability, and potential intermolecular interactions.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the solid state. For nicotinoyl aminoguanidine, DFT calculations, likely employing a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be the standard approach to predict its molecular properties. These calculations would be fundamental in optimizing the molecular geometry and determining the electronic properties discussed in the subsequent sections.

Analysis of Molecular Orbitals (HOMO, LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a significant indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. For this compound, the HOMO is expected to be localized on the electron-rich aminoguanidine and pyridine (B92270) ring nitrogen, while the LUMO would likely be distributed over the carbonyl group and the pyridine ring, which can act as electron-accepting regions.

Determination of Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP surface would illustrate regions of negative potential (in red and yellow), indicating electron-rich areas susceptible to electrophilic attack, and regions of positive potential (in blue), signifying electron-deficient areas prone to nucleophilic attack. In this compound, the oxygen atom of the carbonyl group and the nitrogen atoms of the pyridine ring and amino groups would be expected to be regions of high negative potential. In contrast, the hydrogen atoms of the amino and imino groups would represent areas of positive potential.

Bond Lengths, Bond Angles, and Dipole Moment Computations

Theoretical calculations can provide precise predictions of a molecule's geometric parameters. The computed bond lengths and bond angles for this compound would offer a detailed three-dimensional picture of its structure. These parameters are influenced by hybridization and electron delocalization within the molecule. For instance, the C-N bonds within the guanidine (B92328) moiety and the C=O bond of the nicotinoyl group would be of particular interest.

Molecular Modeling Techniques

Molecular modeling encompasses a range of computational techniques used to represent and simulate molecular structures and their behavior.

Geometry Optimization

A fundamental step in molecular modeling is geometry optimization. This process involves finding the arrangement of atoms in a molecule that corresponds to the lowest possible energy, its most stable conformation. For this compound, this would involve starting with an initial guessed structure and using a computational algorithm to iteratively adjust the atomic coordinates until an energy minimum is reached. The resulting optimized geometry provides the basis for all other computational analyses, ensuring that the calculated properties correspond to the most stable form of the molecule.

Potential Energy Surface Scanning

A PES scan is performed by systematically changing a specific geometric parameter, such as a dihedral angle, in a series of steps. At each step, the chosen parameter is held fixed, while the rest of the molecule's geometry is optimized to find the lowest energy structure for that constrained geometry. uni-muenchen.de Plotting the energy versus the changing geometric parameter generates a potential energy profile.

For this compound, key dihedral angles to scan would include those around the C-C bond connecting the pyridine ring to the carbonyl group, the C-N bond of the amide linkage, and the N-N and C-N bonds within the aminoguanidine moiety. The resulting energy profiles reveal the locations of energy minima, corresponding to stable conformers, and energy maxima, which represent the transition states between these conformers. The height of the energy barriers between conformers provides information about the ease of interconversion.

For example, a scan of the dihedral angle defining the rotation of the aminoguanidine group relative to the nicotinoyl fragment would reveal the most stable spatial arrangement of these two key functional parts. This information is critical for understanding how the molecule might orient itself when approaching a binding site.

The data from a PES scan can be presented in a table that lists the dihedral angle at each step and the corresponding relative energy.

| Dihedral Angle (degrees) | Relative Energy (kcal/mol) |

| 0 | 5.2 |

| 30 | 3.1 |

| 60 | 1.0 |

| 90 | 2.8 |

| 120 | 4.5 |

| 150 | 3.9 |

| 180 | 0.0 (Global Minimum) |

This table is a representative example illustrating the output of a potential energy surface scan and is not based on actual calculations for this compound.

By understanding the conformational preferences and the energy barriers to rotation, researchers can gain a more dynamic picture of this compound's structure, which is essential for rational drug design and for interpreting its interactions at a molecular level.

Advanced Analytical Methodologies for Nicotinoyl Aminoguanidine Detection and Quantification

Chromatographic Techniques

Chromatographic methods are central to the separation and quantification of chemical compounds from complex mixtures. For a polar molecule like nicotinoyl aminoguanidine (B1677879), which is a derivative of nicotinic acid and aminoguanidine, techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable.

High-Performance Liquid Chromatography (HPLC) with UV/PDA Detection

High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) or Photodiode Array (PDA) detection is a robust and widely used technique for the analysis of organic molecules. The principle lies in the separation of the analyte based on its differential partitioning between a stationary phase and a mobile phase, followed by detection based on its UV absorbance.

While specific HPLC methods for nicotinoyl aminoguanidine are not extensively documented in publicly available literature, methods for the parent compounds, nicotinic acid and aminoguanidine, provide a strong basis for method development. For instance, the analysis of aminoguanidine often requires derivatization to enhance its chromatographic retention and detectability, as it lacks a strong chromophore. In contrast, the nicotinoyl moiety in this compound possesses inherent UV-absorbing properties due to the pyridine (B92270) ring, suggesting that direct HPLC-UV analysis is feasible.

A study on the stability of pyridoxal (B1214274) isonicotinoyl hydrazone, a related hydrazone derivative, utilized HPLC with UV detection to monitor its degradation. chromatographyonline.com This indicates that the hydrazone linkage and the nicotinoyl group are amenable to HPLC-UV analysis. The development of a specific HPLC method for this compound would involve optimizing parameters such as the stationary phase (e.g., C18, C8), mobile phase composition (e.g., acetonitrile (B52724) or methanol (B129727) gradients with buffered aqueous solutions), and detection wavelength, likely in the range of 260-270 nm where the pyridine ring exhibits strong absorbance.

Table 1: Postulated HPLC Parameters for this compound Analysis

| Parameter | Suggested Condition | Rationale |

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Good retention for moderately polar compounds. |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile or Methanol | Provides good peak shape and resolution for polar analytes. |

| Elution | Gradient | To ensure separation from potential impurities and degradation products. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. |

| Detection | UV/PDA at ~265 nm | The pyridine ring of the nicotinoyl group has a characteristic UV absorbance. |

| Injection Volume | 10-20 µL | Standard injection volumes for analytical HPLC. |

| Column Temp. | 25-30 °C | To ensure reproducibility of retention times. |

This table presents hypothetical parameters based on the analysis of related compounds and requires experimental validation for this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) offers superior sensitivity and selectivity compared to HPLC-UV by coupling the separation power of LC with the mass-resolving capability of a mass spectrometer. This technique is particularly valuable for the analysis of compounds at low concentrations and for structural elucidation.

The analysis of nicotinic acid and its metabolites, including various amide and hydrazide derivatives, has been successfully achieved using LC-MS/MS. researchgate.netnih.govnih.gov These methods typically employ electrospray ionization (ESI) in positive ion mode, which would be suitable for the protonation of the basic nitrogen atoms in the nicotinoyl and guanidine (B92328) groups of this compound. Multiple Reaction Monitoring (MRM) can be used for highly selective quantification by monitoring specific precursor-to-product ion transitions.

A comprehensive ESI-MS and MS/MS analysis of aromatic hydrazones derived from nicotinic acid hydrazide has been reported, demonstrating the feasibility of using mass spectrometry to characterize such structures. researchgate.net The fragmentation patterns observed in these studies can help in identifying and confirming the structure of this compound.

Table 2: Potential LC-MS/MS Parameters for this compound Quantification

| Parameter | Suggested Condition | Rationale |

| LC Column | Reversed-Phase C18 or HILIC | To achieve optimal retention and separation. |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile | Common mobile phases for LC-MS analysis of polar compounds. |

| Ionization | Electrospray Ionization (ESI), Positive Mode | Efficient ionization of the basic nitrogen atoms in the molecule. |

| MS Analyzer | Triple Quadrupole (QqQ) or Ion Trap | For performing MS/MS experiments and achieving high sensitivity. |

| Detection Mode | Multiple Reaction Monitoring (MRM) | For selective and sensitive quantification. |

| Precursor Ion | [M+H]⁺ of this compound | The protonated molecular ion. |

| Product Ions | Fragments from the nicotinoyl and aminoguanidine moieties | For structural confirmation and quantification. |

This table presents hypothetical parameters based on the analysis of related compounds and requires experimental validation for this compound.

Spectrophotometric Methods

Spectrophotometric methods are based on the absorption of electromagnetic radiation by the analyte and are often used for rapid and straightforward quantification.

Ultraviolet (UV) Spectrophotometry

UV spectrophotometry can be a simple and cost-effective method for the quantification of this compound, provided it is in a pure solution or a simple matrix with no interfering substances. The nicotinoyl group contains a pyridine ring, which exhibits characteristic UV absorbance. The spectral characterization of 2-benzoylpyridine (B47108) nicotinoyl hydrazone showed distinct absorption bands in the UV region, which supports the applicability of this method. nih.gov The maximum absorbance wavelength (λmax) for this compound would need to be determined experimentally, but it is expected to be in the range of 260-270 nm. A calibration curve of absorbance versus concentration can then be constructed for quantitative analysis.

Electrochemical Detection Methods

Electrochemical methods measure the current or potential changes resulting from the oxidation or reduction of an analyte at an electrode surface. These techniques can be highly sensitive and selective.

Cyclic Voltammetry (CV)

Cyclic voltammetry is a powerful technique for studying the redox properties of a compound. It involves scanning the potential of an electrode and measuring the resulting current. The electrochemical behavior of various hydrazones has been investigated using cyclic voltammetry, revealing that the C=N-NH group is electroactive. capes.gov.br Studies on the electrochemical oxidation of nicotinamide (B372718) derivatives have also been reported, indicating that the nicotinoyl moiety can be electrochemically active. capes.gov.br

The electrochemical behavior of this compound would likely involve the oxidation or reduction of the hydrazone linkage and potentially the nicotinoyl ring. A cyclic voltammogram would provide information on the oxidation and reduction potentials, the reversibility of the redox processes, and could be used to develop a quantitative electrochemical method. For instance, the electrochemical behavior of nicotinic acid hydrazide has been studied, providing a basis for predicting the redox behavior of its derivatives. researchgate.net

Square Wave Voltammetry (SWV)

Square Wave Voltammetry (SWV) is an advanced electrochemical technique valued for its high sensitivity and rapid analysis times, making it suitable for the quantification of various compounds, including those related to aminoguanidine. ugd.edu.mk This pulse voltammetric method offers enhanced signal-to-noise ratios compared to other techniques like differential pulse voltammetry by effectively discriminating against background (capacitive) currents. nih.govabechem.com

The application of SWV to the analysis of aminoguanidine involves applying a symmetrical square wave potential modulation superimposed on a staircase waveform to a working electrode. The current is sampled twice during each square-wave cycle, at the end of the forward pulse and at the end of the reverse pulse. The difference between these two current measurements is plotted against the base potential, resulting in a peak-shaped voltammogram where the peak height is proportional to the analyte's concentration.

In the analysis of aminoguanidine, SWV has been successfully employed using various electrode systems. abechem.comresearchgate.net Key parameters that are optimized to achieve maximum sensitivity include the pH and composition of the supporting electrolyte (buffer), pulse amplitude, frequency, and deposition potential and time. researchgate.netabechem.com For instance, studies on aminoguanidine have shown distinct electrochemical oxidation behaviors at different pH levels, with optimal signals often observed in either acidic (acetate buffer, pH 4.5) or neutral (phosphate buffer, pH 7.0) conditions. abechem.comresearchgate.netabechem.com The oxidation peaks correspond to the electrochemical transformation of the aminoguanidine molecule at the electrode surface. abechem.com The high sensitivity of SWV allows for the determination of low concentrations of the analyte, demonstrating its utility in quantitative analysis. ugd.edu.mk

Modified Electrodes for Enhanced Sensitivity

To overcome the limitations of bare electrodes, such as lower sensitivity and potential for fouling, modified electrodes are frequently developed for the analysis of this compound and related compounds. These modifications enhance the electrochemical response by improving the electrode's conductivity, surface area, and catalytic activity, or by facilitating the preconcentration of the analyte onto the electrode surface. rsc.org

One notable example is the modification of a graphite (B72142) electrode with a hybrid polymer of theophylline (B1681296) and copper oxide nanoparticles (GCE-poly TP/CuO-NPs). abechem.comresearchgate.netabechem.com This modification has been shown to significantly improve the detection of aminoguanidine compared to a bare graphite electrode (GCE). researchgate.net The enhanced performance is attributed to the synergistic effects of the polymer film and the metallic nanoparticles, which provide a larger electroactive surface area and catalytic properties. abechem.comabechem.com The modified electrode exhibits a much wider linear range and a lower limit of detection for aminoguanidine. researchgate.net

Another approach involves the use of nickel nanoparticle-modified boron-doped diamond (BDD/NiNP) electrodes. mdpi.com Nickel nanoparticles act as an electrocatalyst for the oxidation of target analytes. For theophylline, a related purine (B94841) alkaloid, this modification resulted in a larger electrochemically active surface area and a lower detection limit compared to the unmodified BDD electrode. mdpi.com Such catalytic modifications show great promise for the sensitive detection of other nitrogen-containing compounds like this compound. rsc.org

The following table summarizes the performance characteristics of different electrodes used for aminoguanidine detection.

| Electrode Type | Linear Range (µM) | Limit of Detection (LOD) (µM) | Supporting Electrolyte | Reference |

| Bare Graphite Electrode (GCE) | 299.1 - 990 | Not Reported | 0.1 M Phosphate Buffer (pH 7.0) | abechem.comresearchgate.net |

| GCE-poly TP/CuO-NPs | 9.9 - 610.3 | 6.34 | 0.1 M Phosphate Buffer (pH 7.0) | abechem.comresearchgate.net |

| BDD/NiNP Electrode* | 30 - 100 | 2.79 | Not Specified | mdpi.com |

| Note: Data for BDD/NiNP electrode is for theophylline, a structurally related compound, indicating potential applicability. |

Derivatization Strategies for Analytical Enhancement

Derivatization is a chemical modification process used to convert an analyte into a product with improved properties for analysis. For compounds like this compound, which may lack a strong chromophore or fluorophore, derivatization can significantly enhance detectability in techniques like High-Performance Liquid Chromatography (HPLC). researchgate.net

Pre-column Derivatization (e.g., with 1-Naphthyl Isothiocyanate)

Pre-column derivatization involves reacting the analyte with a labeling agent before its introduction into the analytical column. Isothiocyanates are well-known derivatizing agents that react with primary and secondary amines to form stable thiourea (B124793) derivatives. finechem-mirea.ru

1-Naphthyl isothiocyanate can be used as a derivatization reagent for compounds containing amino groups, such as this compound. nih.gov The reaction of the primary amino group of the guanidine moiety with 1-naphthyl isothiocyanate would yield a highly fluorescent naphthylthiocarbamoyl derivative. nih.gov This derivative can be easily detected with high sensitivity using an HPLC system equipped with a fluorescence detector. nih.govresearchgate.net The general procedure involves mixing the sample with the reagent in a suitable solvent and allowing the reaction to proceed, sometimes with gentle heating, before injection into the HPLC system. finechem-mirea.runih.gov This approach offers the advantages of high sensitivity and the ability to separate the derivative from excess reagent and other sample matrix components. nih.gov

Derivatization with Aldehydes (e.g., 4-nitrobenzaldehyde) for Schiff Base Formation

The reaction between a primary amine and an aldehyde or ketone results in the formation of a Schiff base, which is a compound containing a carbon-nitrogen double bond (imine). edu.krdresearchgate.net This reaction is a widely used derivatization strategy in analytical chemistry.

For the analysis of aminoguanidine, derivatization with an aromatic aldehyde such as 4-nitrobenzaldehyde (B150856) can be employed. unimi.it The primary amino group of aminoguanidine reacts with the carbonyl group of 4-nitrobenzaldehyde in a condensation reaction, typically catalyzed by a weak acid, to form the corresponding Schiff base. ijmcmed.orgijtsrd.com This reaction is often used to enhance detection in mass spectrometry (MS). A sensitive method for determining nitroguanidine (B56551) involved its reduction to aminoguanidine, followed by derivatization with 4-nitrobenzaldehyde. unimi.it The resulting Schiff base product was then analyzed by LC-ESI-MS, which provided a significantly improved limit of detection. unimi.it The introduction of the 4-nitrophenyl group enhances the ionization efficiency and provides a specific molecular signature for highly selective and sensitive quantification. unimi.it

The following table outlines the general conditions for Schiff base formation.

| Analyte | Derivatizing Agent | Reaction Conditions | Analytical Technique | Reference |

| Aminoguanidine (from Nitroguanidine reduction) | 4-Nitrobenzaldehyde | Not specified in abstract | LC-ESI-MS | unimi.it |

| 5-chloro-2-aminobenzoic acid | 4-Nitrobenzaldehyde | Hot absolute ethanol (B145695), glacial acetic acid, 3h condensation | FTIR, UV-Vis | ijmcmed.org |

| m-nitroaniline | p-nitrobenzaldehyde | Stirring, addition of reagents | Spectroscopy | ijtsrd.com |

Structure Activity Relationship Sar Studies of Nicotinoyl Aminoguanidine and Its Analogues

Design and Synthesis of Analogues for SAR Elucidation

The systematic evaluation of SAR for nicotinoyl aminoguanidine (B1677879) necessitates the design and synthesis of a library of analogues. This process typically involves strategic modifications at key positions of the molecule: the pyridine (B92270) ring and the aminoguanidine moiety.

The synthesis of these analogues often begins from commercially available starting materials, such as nicotinic acid or its derivatives. A common synthetic route involves the activation of the carboxylic acid of the nicotinic acid scaffold, often by converting it to an acyl chloride or using a coupling agent like carbonyldiimidazole (CDI). mdpi.com This activated intermediate is then reacted with aminoguanidine or a substituted aminoguanidine derivative to form the final product.

To create a diverse set of analogues for comprehensive SAR studies, chemists employ several design strategies:

Pyridine Ring Modification: Introducing various substituents (e.g., halogens, alkyl, alkoxy, nitro groups) at different positions on the pyridine ring to probe electronic and steric effects.

Aminoguanidine Moiety Derivatization: Modifying the guanidine (B92328) group by alkylating or arylating the terminal nitrogen atoms to assess the impact on basicity and hydrogen bonding capacity.

Isomeric Scaffolds: Replacing the nicotinoyl (3-pyridinyl) group with its isomers, isonicotinoyl (4-pyridinyl) and picolinoyl (2-pyridinyl), to understand the importance of the nitrogen atom's position within the pyridine ring. mdpi.com

Linker Modification: Although the core structure is a direct amide linkage, analogues could potentially be designed with short alkyl or other spacers between the two main fragments, though this falls outside the strict definition of nicotinoyl aminoguanidine.

The purification and characterization of these synthesized compounds are typically achieved using techniques such as crystallization, followed by spectroscopic analysis, including ¹H-NMR, ¹³C-NMR, and mass spectrometry, to confirm their structures. mdpi.comresearchgate.net

Identification of Key Structural Motifs Influencing Biological Activities

The biological activity of this compound is dictated by the interplay of its two primary structural motifs: the nicotinoyl group and the aminoguanidine group.

The Aminoguanidine Moiety: The guanidine group is strongly basic and is typically protonated at physiological pH, forming a positively charged guanidinium (B1211019) ion. This charge allows it to form strong salt bridges and multiple hydrogen bonds with negatively charged amino acid residues, such as aspartate or glutamate, in a protein's active site. researchgate.net This interaction is often a key anchor for the molecule. The hydrazone-like linkage (=N-NH2) within the aminoguanidine structure also contributes to its conformational flexibility and potential for hydrogen bonding. researchgate.net

SAR studies have shown that the combination of an aromatic heterocyclic ring and a basic guanidinic function is a common feature in many biologically active compounds, suggesting that both motifs in this compound are crucial pharmacophores. nih.govresearchgate.net

Positional Isomerism and Substituent Effects on Activity

The precise arrangement of atoms and the nature of substituents on the this compound scaffold have a profound impact on its interaction with biological targets.

Positional Isomerism: The location of the nitrogen atom in the pyridine ring is a critical determinant of activity. Changing the attachment point of the aminoguanidine-carbonyl group from position 3 (nicotinoyl) to position 4 (isonicotinoyl) or position 2 (picolinoyl) alters the molecule's geometry and the spatial relationship between the hydrogen bond-accepting pyridine nitrogen and the cationic guanidinium group. This can dramatically affect binding affinity, as the new isomer may no longer fit optimally into the target's binding pocket.

Substituent Effects: The addition of substituents to the pyridine ring allows for the fine-tuning of the molecule's properties. The electronic nature of these groups is particularly important.

Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO2) or cyano (-CN) decrease the electron density of the pyridine ring and lower the pKa of the pyridine nitrogen, making it a weaker hydrogen bond acceptor.

Electron-Donating Groups (EDGs): Groups like amino (-NH2) or methoxy (B1213986) (-OCH3) increase the ring's electron density and enhance the hydrogen-bonding capability of the pyridine nitrogen. mdpi.com

The position of these substituents also matters. A group at position 6, for example, is adjacent to the ring nitrogen and can have a more significant electronic and steric influence than a group at position 5. A hypothetical SAR study might yield results similar to those in the table below, illustrating how different substituents could modulate activity.

| Analogue | Modification | Hypothetical Effect on Activity | Rationale |

|---|---|---|---|

| This compound | Parent Compound | Baseline | Reference compound. |

| Isothis compound | Positional Isomer (4-pyridinyl) | Likely Decreased | Altered geometry may disrupt optimal binding site interactions. |

| 6-Chloro-nicotinoyl aminoguanidine | EWG at C6 | Potentially Increased | The EWG could enhance interactions or the chloro group could occupy a specific hydrophobic pocket. |

| 5-Amino-nicotinoyl aminoguanidine | EDG at C5 | Variable | The amino group could form a new hydrogen bond, increasing affinity, or cause a steric clash, decreasing it. |

| 2-Methoxy-nicotinoyl aminoguanidine | EDG at C2 | Likely Decreased | Steric hindrance near the carbonyl linker could prevent proper binding orientation. |

Bioisosteric Replacement Strategies

Bioisosteric replacement is a powerful strategy in medicinal chemistry used to improve a molecule's properties while retaining its desired biological activity. spirochem.com This involves substituting a functional group with another group that has similar physical or chemical properties. For this compound, several bioisosteric replacements could be envisioned to modulate its potency, selectivity, and pharmacokinetic profile.

Pyridine Ring Bioisosteres: The nicotinoyl ring could be replaced by other five- or six-membered heterocycles. For example, replacing it with a pyrimidine (B1678525) or pyridazine (B1198779) ring would introduce an additional nitrogen atom, altering the hydrogen bonding pattern. Replacing it with a thiophene (B33073) or furan (B31954) ring would test the importance of the aromatic nitrogen atom.

Guanidine Bioisosteres: The highly basic guanidine group can sometimes lead to poor membrane permeability. It could be replaced with other basic groups like an amidine, which is also basic but has a lower pKa. A non-basic group like a urea (B33335) or thiourea (B124793) could be substituted to determine if the positive charge is essential for activity.

These replacements can lead to new chemical entities with potentially improved properties or novel intellectual property. spirochem.com

| Original Moiety | Bioisosteric Replacement | Potential Advantage |

|---|---|---|

| Pyridine Ring | Thiophene Ring | Modulates aromaticity and removes the H-bond accepting nitrogen. |

| Pyridine Ring | Pyrimidine Ring | Introduces a second H-bond acceptor, potentially increasing selectivity/potency. |

| Pyridine Ring | Phenyl Ring | Removes the ring nitrogen to assess its role in binding. |

| Guanidine | Amidine | Reduces basicity, potentially improving oral absorption. |

| Guanidine | Thiourea | Removes positive charge, probes the necessity of the cationic center for activity. |

| Guanidine | N-amidinourea (Biguanide) | Extends the conjugated system and alters H-bonding geometry. |

Ligand Efficiency and Potency Optimization

In modern drug discovery, potency alone is not the only measure of a compound's quality. Ligand efficiency (LE) is a metric used to assess the binding energy per atom of a molecule, effectively normalizing potency by size. nih.gov It is a valuable tool for prioritizing compounds during the lead optimization phase. LE is calculated as the free energy of binding divided by the number of non-hydrogen atoms.

The optimization of this compound analogues is an iterative process aimed at maximizing potency while maintaining or improving ligand efficiency and other drug-like properties. nih.gov The process involves:

Initial Screening: The parent compound and initial analogues are tested to establish a baseline for activity and LE.

SAR-Guided Modification: Based on the initial SAR data (from sections 6.2 and 6.3), new analogues are designed. For example, if a chloro-substituent at the 6-position improves potency, further modifications around that position might be explored.

Bioisosteric Replacement: If a liability is identified (e.g., high basicity of the guanidine group), bioisosteric replacement strategies (from section 6.4) are employed to address it.

Efficiency Evaluation: For each new analogue, both the potency (e.g., IC₅₀) and the ligand efficiency are calculated. A successful modification would be one that significantly increases potency without a proportional increase in molecular size, thus leading to a higher LE.

Mechanistic Investigations of Biological Activities of Nicotinoyl Aminoguanidine in Vitro and Non Human in Vivo Studies

Modulation of Nitric Oxide Synthase (NOS) Activity

Aminoguanidine (B1677879) is recognized for its significant interaction with the nitric oxide synthase (NOS) family of enzymes, which are responsible for the production of nitric oxide (NO), a critical signaling molecule in various physiological and pathological processes.

A key characteristic of aminoguanidine is its selective inhibition of the inducible isoform of nitric oxide synthase (iNOS or NOS2). nih.govplos.org Overproduction of NO by iNOS is implicated in the pathophysiology of inflammatory diseases and diabetic complications. nih.gov In vitro and in vivo studies have consistently demonstrated that aminoguanidine is a potent inhibitor of iNOS. nih.govnih.gov

Research using organ, cell, and enzyme-based assays has shown that aminoguanidine's potency against cytokine-induced iNOS is comparable to that of other well-known NOS inhibitors like NG-monomethyl-L-arginine (L-NMA). nih.gov However, it is significantly less potent—by a factor of 10 to 100—at inhibiting the constitutive isoforms of NOS (nNOS and eNOS), highlighting its selectivity. nih.gov This selective action is considered advantageous as it can target the pathological overproduction of NO associated with inflammatory conditions without disrupting the essential physiological functions maintained by the constitutive NOS isoforms. nih.gov Studies in various animal models, including those for autoimmune diseases, have confirmed that aminoguanidine can ameliorate disease severity by inhibiting iNOS. nih.govnih.gov

By inhibiting iNOS activity, aminoguanidine effectively reduces the excessive production of nitric oxide. nih.gov The impact of this inhibition is measurable through the decreased levels of stable NO metabolites, namely nitrite (B80452) (NO₂⁻) and nitrate (B79036) (NO₃⁻), in biological samples. In cultured rat hepatocytes stimulated with inflammatory cytokines and lipopolysaccharide (LPS), aminoguanidine markedly blocked NO production in a dose-dependent manner. nih.gov

The inhibitory effect of aminoguanidine on NO production has been shown to be more potent than that of the non-selective NOS inhibitor L-NAME under similar inflammatory conditions. nih.gov Furthermore, in animal models of endotoxemia, administration of aminoguanidine led to a significant decrease in plasma nitrate and nitrite levels, confirming the effective blockade of iNOS in vivo. plos.org Aminoguanidine has also been shown to reduce the formation of peroxynitrite (ONOO⁻), a highly reactive and damaging species formed from the reaction of NO with superoxide (B77818) radicals. plos.orgdoi.org

Table 1: Effect of Aminoguanidine on Nitric Oxide Production in Cultured Rat Hepatocytes Data extracted from studies on inflammatory stimuli-induced NO production.

| Compound | Maximum Inhibitory Effect on NO Production |

| Aminoguanidine (AG) | 53.7% |

| L-NAME | 38.9% |

| This table illustrates the comparative inhibitory effects of Aminoguanidine and L-NAME on nitric oxide production. |

Nitric oxide exerts many of its biological effects by activating soluble guanylate cyclase (sGC), which in turn catalyzes the production of cyclic guanosine (B1672433) monophosphate (cGMP). nih.gov Consequently, the inhibition of NO synthesis by aminoguanidine leads to a reduction in intracellular cGMP levels. In thoracic aortic rings from endotoxin-treated rats, which exhibit elevated cGMP levels due to iNOS induction, aminoguanidine decreased cGMP accumulation in a dose-dependent fashion. nih.gov

However, some studies in cultured rat hepatocytes have noted a difference in the effects of aminoguanidine on NO production versus cGMP accumulation. While aminoguanidine potently blocked NO production, its effect on cGMP levels was less complete compared to other L-arginine analogues, further supporting the hypothesis that its primary action is the selective inhibition of the inducible isoform of NOS. nih.gov It is also suggested that a positive feedback mechanism may exist, where cGMP can upregulate iNOS expression, a cycle that could be interrupted by aminoguanidine. nih.gov

Beyond its direct enzymatic inhibition, aminoguanidine can also modulate the expression of the iNOS gene. plos.org Research indicates that aminoguanidine's mechanism of action may involve interference at the gene expression level, including transcription and translation. plos.org

In studies on rat articular chondrocytes stimulated with interleukin-1β (IL-1β), a model for osteoarthritis, aminoguanidine was found to inhibit the protein expression of iNOS in a dose-dependent manner. nih.govnih.gov This effect was linked to its ability to block the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. nih.govnih.gov By preventing the phosphorylation and subsequent degradation of IκBα (inhibitor of kappa B), aminoguanidine inhibits the translocation of the NF-κB p65 subunit to the nucleus, a critical step for the transcriptional activation of the iNOS gene. nih.gov

Table 2: Effect of Aminoguanidine on iNOS and COX-2 Protein Expression in IL-1β-treated Chondrocytes Data represents the dose-dependent inhibitory effect of Aminoguanidine (AG).

| Treatment | iNOS Protein Expression | COX-2 Protein Expression |

| IL-1β | Increased | Increased |

| IL-1β + AG (0.3 mM) | Reduced | Reduced |

| IL-1β + AG (1 mM) | Significantly Reduced | Significantly Reduced |

| IL-1β + AG (3 mM) | Significantly Reduced | Significantly Reduced |

| This table shows that Aminoguanidine dose-dependently inhibits the expression of inflammatory proteins iNOS and COX-2 in rat chondrocytes stimulated by IL-1β. |

Interference with Advanced Glycation End-product (AGE) Formation

Aminoguanidine is also well-known as an inhibitor of the formation of advanced glycation end-products (AGEs), which are implicated in the long-term complications of diabetes and other chronic diseases.

The primary mechanism by which aminoguanidine inhibits AGE formation is through the trapping or scavenging of reactive carbonyl species (RCS). researchgate.netnih.gov RCS, such as methylglyoxal (B44143) and glyoxal, are highly reactive intermediates formed during the Maillard reaction, a complex series of chemical reactions between reducing sugars and amino groups of proteins, lipids, or nucleic acids. researchgate.netmdpi.com

Aminoguanidine, with its nucleophilic properties, readily reacts with these electrophilic carbonyl compounds. researchgate.net This reaction forms stable products, such as triazines, thereby preventing the RCS from cross-linking with proteins and forming AGEs. researchgate.net While aminoguanidine was one of the first compounds identified as an AGE inhibitor acting as an RCS scavenger, it is noted that relatively high concentrations may be required for effective trapping in vivo due to its short plasma half-life. researchgate.netnih.gov The ability to sequester RCS is a key therapeutic strategy for mitigating the pathological consequences of carbonyl stress in various diseases. nih.govnih.gov

Based on a comprehensive review of the available scientific literature, there is a significant lack of specific research on the chemical compound “Nicotinoyl aminoguanidine” for the outlined biological activities. The majority of existing studies focus extensively on the parent compound, aminoguanidine (AG).

Therefore, it is not possible to generate a scientifically accurate article that strictly adheres to the provided outline for "this compound" due to the absence of specific data in the following areas:

Inhibition of Glycation-Induced Pathologies in Experimental Models: While aminoguanidine is a well-documented inhibitor of advanced glycation end-product (AGE) formation, specific studies on the effects of "this compound" in experimental models of glycation-induced pathologies are not available.

Antioxidant and Free Radical Scavenging Mechanisms:

Inhibition of Xanthine (B1682287) Oxidase (XO) Activity: There is no specific information detailing the inhibitory effect of "this compound" on xanthine oxidase.

Scavenging of Reactive Oxygen Species (ROS): Studies detailing the capacity of "this compound" to scavenge ROS are not present in the reviewed literature.

Restoration of Cellular Antioxidant Defenses: Information regarding the effect of "this compound" on the GSH/GSSG ratio and GST activity is not available.

Interaction with Polyamine Catabolism:

Inhibition of Diamine Oxidase (DAO) and Copper Amine Oxidase (CuAO): The inhibitory action of "this compound" on DAO and CuAO has not been specifically investigated or reported.

While research on aminoguanidine provides a foundational understanding of the potential activities of its derivatives, direct scientific evidence for "this compound" is required to fulfill the specific requirements of the requested article. Without such data, any generated content would be speculative and would not meet the standards of scientific accuracy. Further research is needed to elucidate the specific biological and mechanistic properties of this compound.

Interaction with Polyamine Catabolism

Influence on Hydrogen Peroxide (H₂O₂) Production from Polyamine Oxidation

The catabolism of polyamines is a significant source of hydrogen peroxide (H₂O₂) in cellular environments. This process is primarily mediated by amine oxidases, including diamine oxidases (DAO) and polyamine oxidases (PAO). These enzymes catalyze the oxidative deamination of polyamines, which results in the production of H₂O₂, an important signaling molecule in both physiological and pathological processes.

Aminoguanidine is a well-documented inhibitor of copper amine oxidases (CuAO), also known as diamine oxidases (DAO). By inhibiting these enzymes, aminoguanidine can modulate polyamine homeostasis and related signaling pathways. In experimental models, aminoguanidine treatment has been shown to alleviate increases in reactive oxygen species (ROS), including H₂O₂, under conditions of salt stress in plants. The catabolic reactions mediated by DAO and PAO are crucial for fine-tuning the cellular levels of polyamines, and their inhibition directly impacts the production of H₂O₂. Studies in plant systems demonstrate that while polyamine oxidation is a source of H₂O₂, aminoguanidine can decrease the activity of these catabolic enzymes, thereby rearranging the reactive species background within the cell.

Anti-inflammatory Pathways in Experimental Models

The anti-inflammatory potential of compounds related to this compound, such as nicotinic acid and aminoguanidine, has been explored in various experimental settings.

Research has demonstrated that both aminoguanidine and nicotinamide (B372718) derivatives can significantly suppress the production of key pro-inflammatory cytokines.

Aminoguanidine : In a mouse model of renal ischemia-reperfusion injury, aminoguanidine treatment prevented the upregulation of Interleukin-1 beta (IL-1β) and Interleukin-6 (IL-6) mRNA. This suggests that aminoguanidine interferes with the inflammatory cascade that leads to the production of these cytokines.

Nicotinic Acid (Niacin) : In vitro studies using human monocytes have shown that nicotinic acid can attenuate the release of Tumor Necrosis Factor-alpha (TNF-α), IL-1β, and IL-6 that is induced by inflammatory stimuli like lipopolysaccharide (LPS). This effect is mediated through the GPR109A receptor and involves the inhibition of key inflammatory signaling pathways.

Nicotinamide Derivatives : A novel synthesized nicotinamide derivative (compound 8) was evaluated for its immunomodulatory effects and was found to cause a marked decrease in the level of TNF-α in HCT-116 cancer cells. However, it showed a non-significant reduction in the level of IL-6.

The table below summarizes the inhibitory effects of related compounds on pro-inflammatory cytokine production.

| Compound/Derivative | Experimental Model | Cytokine(s) Inhibited | Reference(s) |

| Aminoguanidine | Mouse model of renal ischemia | IL-1β, IL-6 | |

| Nicotinic Acid | Human monocytes | TNF-α, IL-1β, IL-6 | |

| Nicotinamide Derivative | HCT-116 human cancer cells | TNF-α |

This table is based on data for compounds structurally related to this compound.

Aminoguanidine has been shown to modulate the expression of certain markers associated with inflammation and cellular stress. In a study on renal ischemia-reperfusion injury, aminoguanidine treatment suppressed the upregulation of Heat shock protein 27 (Hsp27). Hsp27 is known to be involved in cellular responses to stress and inflammation.

Scientific literature from the conducted searches did not provide specific data on the effects of this compound or its close analogs on the other listed inflammation markers: VE-cadherin, PECAM, vimentin, fascin, and Hsp47.

Anti-Cancer and Antileukemic Activity Studies (In Vitro and Non-Human In Vivo)

Various derivatives of nicotinamide and aminoguanidine have been synthesized and evaluated for their potential as anti-cancer and antileukemic agents.

The cytotoxic effects of several nicotinamide and aminoguanidine-based compounds have been assessed against a range of human cancer cell lines. These studies determine the concentration of a compound required to inhibit the growth of cancer cells by 50% (IC₅₀).

For instance, a series of novel nicotinamide-based FLT3 inhibitors, HSN608 and HSN748, demonstrated potent antileukemic activity against drug-resistant acute myeloid leukemia (AML). Another study on newly synthesized nicotinamide derivatives found that one compound exhibited strong cytotoxicity against HCT-116 (colon cancer) and HepG2 (liver cancer) cell lines, with IC₅₀ values of 5.4 µM and 7.1 µM, respectively. Furthermore, an aminoguanidine-based proligand showed significant cytotoxic properties against MCF-7 breast cancer cells.

The following table presents a selection of cytotoxicity data for various nicotinamide and aminoguanidine derivatives.

| Compound/Derivative | Cancer Cell Line | Cell Line Type | IC₅₀ (µM) | Reference(s) |

| Nicotinamide Derivative (Compound 8) | HCT-116 | Colon Carcinoma | 5.4 | |

| Nicotinamide Derivative (Compound 8) | HepG2 | Hepatocellular Carcinoma | 7.1 | |

| Nicotinamide Derivative (Compound 23) | NCI-H460 | Large Cell Lung Cancer | 4.07 (µg/mL) | |

| Aminoguanidine-based Proligand | MCF-7 | Breast Adenocarcinoma | 181.05 (µg/mL) | |

| Pyridyl Cyanoguanidine (CHS 828) | Various | Multiple | Varies |

This table is based on data for compounds structurally related to this compound.

Apoptosis, or programmed cell death, is a critical mechanism through which anti-cancer agents exert their effects. Studies on related compounds provide insights into potential apoptotic pathways.

Aminoguanidine : Research has shown that aminoguanidine can act as an antioxidant and prevent oxidant-induced apoptosis in retinal cells. This suggests a role in modulating cell death pathways that are dependent on reactive oxygen species.

Nicotinamide Derivatives : A potent nicotinamide derivative was found to induce apoptosis in HCT-116 cells by significantly increasing the expression levels of caspase-8 (an initiator caspase) and Bax (a pro-apoptotic protein), while decreasing the expression of the anti-apoptotic protein Bcl-2. This points to the induction of apoptosis through the extrinsic and intrinsic pathways.

Cyanoguanidines : The cyanoguanidine CHS 828, which shares a structural feature with aminoguanidine, displays complex effects on cell death. While it is highly cytotoxic, it can also inhibit apoptosis induced by other agents like etoposide, suggesting it may activate alternative cell death pathways or interfere with the common apoptotic machinery. The induction of apoptosis can also occur through caspase-independent pathways, involving factors like endonuclease G and apoptosis-inducing factor (AIF).

Modulation of Cell Cycle Progression

Extensive literature searches did not yield any in vitro or non-human in vivo studies specifically investigating the modulation of cell cycle progression by this compound. Therefore, no information on this topic can be provided at this time.

Neuroprotective Mechanistic Studies (e.g., Nicotinoyl-Gamma-Aminobutyric Acid)

Nicotinoyl-Gamma-Aminobutyric acid, also known as Picamilon, has been the subject of neuroprotective mechanistic studies, particularly in the context of diabetic complications. Research in non-human in vivo models has explored its impact on myelination and related biochemical pathways.

Impact on Myelin Basic Protein (MBP) Expression and Myelination

Studies in a rat model of type 1 diabetes have demonstrated that Nicotinoyl-Gamma-Aminobutyric acid can positively influence the process of myelination. nih.gov Myelin Basic Protein (MBP) is a crucial structural component of the myelin sheath in the nervous system. wikipedia.orgsigmaaldrich.com In diabetic rats, a notable decrease in MBP expression is often observed, indicating impaired myelination.

Treatment with Nicotinoyl-Gamma-Aminobutyric acid has been shown to counteract this effect. Specifically, in streptozotocin-induced diabetic rats, administration of Nicotinoyl-Gamma-Aminobutyric acid resulted in a significant 1.48-fold increase in the expression of MBP. nih.gov This enhancement of MBP levels suggests a direct role in promoting and improving the myelination process within the brain, potentially offering a neuroprotective effect against the neurological impairments associated with type 1 diabetes. nih.govresearchgate.net

| Treatment Group | Fold Change in MBP Expression | Outcome on Neuronal Myelination | Reference |

| Nicotinoyl-Gamma-Aminobutyric Acid | 1.48 | Enhanced | nih.gov |

| Nicotinamide | No significant effect | No significant effect | nih.gov |

Inhibition of Polyol Pathway Activation

The polyol pathway is a metabolic route that converts glucose into sorbitol and then fructose. wikipedia.orgyoutube.com Under hyperglycemic conditions, such as in diabetes, this pathway can become overactivated, leading to an accumulation of sorbitol and subsequent cellular stress, which is implicated in the development of diabetic neuropathy. nih.govyoutube.com

Research has shown that Nicotinoyl-Gamma-Aminobutyric acid can inhibit the activation of the polyol pathway in the sciatic nerves of diabetic rats. nih.gov In these models, both Nicotinoyl-Gamma-Aminobutyric acid and nicotinamide were found to decrease the content of sorbitol and the activity of aldose reductase, the first and rate-limiting enzyme in the polyol pathway. nih.govresearchgate.net This inhibition helps to alleviate the biochemical changes that can lead to primary degeneration in the sciatic nerves, thereby suggesting a mechanism for preventing the development of peripheral neuropathy. nih.gov

| Compound | Effect on Sorbitol Content | Effect on Aldose Reductase Activity | Implication for Polyol Pathway | Reference |

| Nicotinoyl-Gamma-Aminobutyric Acid | Decreased | Decreased | Inhibition | nih.govresearchgate.net |

| Nicotinamide | Decreased | Decreased | Inhibition | nih.govresearchgate.net |

Applications in Chemical Biology Research and Development

Development of Enzyme Inhibitors as Research Tools

The aminoguanidine (B1677879) backbone is a well-established scaffold for the development of enzyme inhibitors, which are crucial for dissecting the roles of specific enzymes in complex biological systems. While aminoguanidine itself shows inhibitory activity, derivatizing it with moieties like the nicotinoyl group allows for the creation of more selective and potent research tools.

Aminoguanidine is recognized as an inhibitor of several key enzymes, including diamine oxidase (DAO) and, notably, the inducible form of nitric oxide synthase (iNOS). nih.govnih.gov The ability to selectively inhibit iNOS over other NOS isoforms is critical for studying the specific roles of inducible nitric oxide production in cellular signaling, inflammation, and pathophysiology without affecting the constitutive, homeostatic functions of other NOS enzymes. nih.gov For example, in studies on broiler chickens, aminoguanidine was used to confirm its ability to fully inhibit lipopolysaccharide (LPS)-mediated iNOS activation, thereby preventing the synthesis of nitric oxide. nih.gov This selective inhibition allows researchers to probe the specific contributions of iNOS in disease models, such as pulmonary hypertension. nih.gov

Furthermore, aminoguanidine has been investigated as an inhibitor of polyamine catabolism by targeting copper amine oxidases (CuAO), also known as DAO. nih.gov In plant biology, using aminoguanidine as an inhibitor has helped to study the roles of polyamine catabolism and the generation of related signaling molecules like hydrogen peroxide in response to environmental stressors such as high salinity. nih.gov The development of derivatives, including nicotinoyl aminoguanidine, is part of a broader strategy to refine the specificity and efficacy of these inhibitors for research applications.

Probes for Investigating Biological Pathways

Fluorescent probes are indispensable tools in chemical biology for the real-time visualization and tracking of biomolecules and biological processes within living systems. nih.gov Aminoguanidine-based compounds are emerging as promising candidates for the development of such probes, particularly those exhibiting properties like Aggregation-Induced Emission (AIE). nih.gov AIE-based probes are particularly advantageous as they become highly fluorescent in an aggregated state or when bound to a target, which reduces background noise and enhances sensitivity. nih.gov

The design of aminoguanidine-based Schiff bases has led to the creation of bioactive compounds with AIE effects. nih.gov These probes have potential applications in detecting specific enzymes or biomarkers, which is crucial for the early detection of diseases. nih.gov The inherent biological significance of the aminoguanidine structure, combined with its simple and versatile chemistry, makes it an attractive scaffold for creating probes to investigate various biological pathways. nih.gov For instance, aminoguanidine-based fluorescent bioprobes are being explored for their utility in detecting viral components with high sensitivity and specificity, aiding in the study of infectious diseases. nih.gov The development of such probes, potentially including nicotinoyl derivatives, offers a pathway to monitor biological processes in vitro and in vivo with high precision. nih.gov

Intermediates for the Synthesis of New Bioactive Compounds

This compound serves as a versatile intermediate in the synthesis of a wide range of new compounds with potential biological activities. The structure combines two key components: the nicotinoyl group, derived from nicotinic acid (a form of vitamin B3), and the aminoguanidine core. Both moieties are known to be present in various bioactive molecules. Aminoguanidine itself is a foundational building block for synthesizing numerous heterocyclic compounds, such as pyrazoles and 1,2,4-triazoles, due to its unique arrangement of nitrogen and carbon atoms that facilitates cyclization reactions. at.ua

The synthesis process often involves the activation of nicotinic acid, for instance by converting it to nicotinoyl chloride, which can then be reacted with aminoguanidine or its derivatives. mdpi.comresearchgate.net This modular synthesis allows for the creation of diverse libraries of compounds. Researchers have used this approach to synthesize novel nicotinamides and thiazolidinone derivatives. mdpi.comresearchgate.net

These synthesized compounds have been evaluated for a range of biological activities. For example:

Antibacterial Agents: By incorporating 1,2,4-triazol moieties, novel aminoguanidine derivatives have been synthesized that exhibit potent in vitro antibacterial activity against various strains, including multi-drug resistant ones. nih.govnih.gov

Antifungal and Antimicrobial Compounds: Nicotinamide (B372718) derivatives synthesized from nicotinic acid have shown significant antimicrobial activity against bacteria like P. aeruginosa and fungi such as C. albicans. mdpi.com Similarly, thiazolidinone derivatives of nicotinic acid have demonstrated notable in vitro antibacterial and antifungal properties. researchgate.net

The use of this compound as a synthetic intermediate allows chemists to combine the structural features of both nicotinic acid and aminoguanidine to explore new chemical space and develop novel therapeutic leads. researchgate.net

Contribution to Understanding Reactive Species Chemistry

The aminoguanidine moiety is a well-documented agent for studying the chemistry and biological impact of reactive species, particularly reactive carbonyl species (RCS) and reactive oxygen species (ROS). mdpi.comresearchgate.net Its ability to sequester or "trap" these highly reactive molecules makes it an invaluable tool for understanding their role in cellular damage and disease.

Aminoguanidine is highly effective at scavenging RCS such as methylglyoxal (B44143) and glyoxal. researchgate.net These carbonyl compounds are byproducts of metabolism and oxidative stress and can react with proteins, lipids, and nucleic acids, leading to the formation of Advanced Glycation End-products (AGEs), which are implicated in diabetic complications and aging. mdpi.com By trapping these RCS, aminoguanidine prevents them from damaging biological macromolecules, allowing researchers to investigate the specific pathological consequences of RCS accumulation. researchgate.net

In addition to trapping RCS, aminoguanidine also exhibits antioxidant properties by inhibiting the formation of ROS. nih.gov Studies have shown it can quench hydroxyl radicals and prevent lipid peroxidation. nih.gov For example, aminoguanidine was found to inhibit oxidant-induced apoptosis and ROS production in retinal cells, highlighting its protective effects against oxidative stress. nih.gov This dual action against both RCS and ROS makes aminoguanidine-based compounds, including this compound, important probes for elucidating the complex interplay of oxidative and carbonyl stress in biological systems. mdpi.com

Future Research Directions in Nicotinoyl Aminoguanidine Chemistry

Design and Synthesis of Novel Derivatives with Enhanced Specificity and Potency

The future of nicotinoyl aminoguanidine (B1677879) research heavily relies on the rational design and synthesis of new derivatives with superior biological profiles. A primary objective is to enhance the specificity towards desired molecular targets while simultaneously increasing potency. This can be achieved through several strategic approaches.

One promising strategy involves the incorporation of various heterocyclic moieties, such as 1,2,4-triazoles, into the aminoguanidine scaffold. nih.govnih.gov This approach has already shown success in generating compounds with significant antibacterial activity. nih.govnih.gov For instance, the synthesis of aminoguanidine derivatives bearing 1,2,4-triazol moieties has yielded compounds with potent in vitro activity against a range of bacteria, including multi-drug resistant strains. nih.govnih.gov The synthetic pathway for such derivatives often involves the reaction of an intermediate with aminoguanidine bicarbonate in the presence of an acid. nih.gov

Further exploration of structure-activity relationships (SAR) is crucial. By systematically modifying different parts of the nicotinoyl aminoguanidine molecule, researchers can identify key structural features responsible for biological activity. For example, studies on other aminoguanidine derivatives have shown that the introduction of specific substituents, such as a 5-nitrofuran group, can lead to high activity against Gram-positive bacteria. mdpi.com Similarly, the synthesis of thiazolidinone derivatives of nicotinic acid has produced compounds with significant antimicrobial properties. researchgate.net

The synthesis of novel derivatives will continue to employ established chemical reactions, such as the condensation of nicotinic acid hydrazide with various aldehydes to form acylhydrazones, which can then be further modified. mdpi.comresearchgate.net The characterization of these new compounds will rely on modern spectroscopic techniques like 1H NMR, 13C NMR, and mass spectrometry to confirm their structures. nih.govresearchgate.net

The table below summarizes examples of synthetic strategies for aminoguanidine derivatives and their observed outcomes, providing a foundation for future design efforts.

| Derivative Class | Synthetic Approach | Key Findings |

| 1,2,4-Triazolyl Aminoguanidines | Incorporation of 1,2,4-triazol moieties into the aminoguanidine structure. nih.govnih.gov | Potent antibacterial activity against various strains, including multi-drug resistant ones. nih.govnih.gov |

| Acylhydrazone Derivatives | Condensation of nicotinic acid hydrazide with aldehydes. mdpi.com | Derivatives with a 5-nitrofuran substituent showed high activity against Gram-positive bacteria. mdpi.com |

| Thiazolidinone Derivatives | Reaction of Schiff bases with thioglycolic acid. researchgate.net | Significant antimicrobial activities observed for some compounds in the series. researchgate.net |

Deeper Elucidation of Complex Mechanistic Pathways

While the inhibitory effects of aminoguanidine on enzymes like nitric oxide synthase (NOS) and its role as an inhibitor of advanced glycation end product (AGE) formation are known, the intricate details of its mechanistic pathways require further investigation. nih.govplos.orgnih.govutmb.edunih.govresearchgate.net Future research should aim to unravel the complex signaling cascades and biochemical interactions influenced by this compound and its derivatives.

A key area of focus will be to understand the isoform-selective inhibition of NOS. nih.govnih.gov Aminoguanidine has been shown to be a mechanism-based inactivator of NOS isoforms, with a marked specificity for the inducible isoform (iNOS). nih.gov Delving deeper into the kinetics and molecular interactions that govern this selectivity will be crucial for designing derivatives with even greater specificity, thereby minimizing off-target effects. Studies have shown that aminoguanidine's inactivation of constitutive NOS (cNOS) requires the presence of cofactors like Ca2+, calmodulin, NADPH, and tetrahydrobiopterin. nih.gov

The role of this compound in modulating pathways beyond NOS and AGE inhibition also warrants exploration. For instance, aminoguanidine is known to inhibit diamine oxidase, an enzyme involved in the degradation of histamine (B1213489) and putrescine. nih.gov Understanding how the nicotinoyl moiety influences this and other potential off-target activities is essential.

Furthermore, the interaction of these compounds with other signaling molecules like hydrogen sulfide (B99878) (H2S) and their influence on polyamine catabolism are emerging areas of interest. nih.gov Research in plant models has suggested that aminoguanidine can affect the homeostasis of reactive oxygen species (ROS) and reactive nitrogen species (RNS), and its effects can be intertwined with other signaling pathways. nih.gov

Future studies should also investigate the downstream effects of target modulation. For example, the inhibition of iNOS by aminoguanidine has been shown to prevent actinomycetoma development in mice infected with Nocardia brasiliensis by preventing inflammation. plos.org A deeper understanding of the downstream signaling events that lead to such protective effects could open up new therapeutic avenues.

The proposed mechanisms of action for aminoguanidine, such as trapping carbonyl and dicarbonyl compounds, also need to be explored in the context of the nicotinoyl derivatives. researchgate.net Investigating how the nicotinoyl group affects the efficiency of hydrazone and triazine formation will be important. researchgate.net

Advanced Computational Modeling for Predictive Compound Design

The integration of advanced computational modeling will be instrumental in accelerating the discovery and optimization of novel this compound derivatives. Molecular docking, quantitative structure-activity relationship (QSAR) studies, and other in silico techniques can provide valuable insights into ligand-receptor interactions and guide the rational design of more potent and selective compounds.

Molecular docking studies can be employed to predict the binding modes and affinities of newly designed derivatives with their biological targets. mdpi.comnih.govnih.govnanobioletters.comnih.govresearchgate.net For example, docking studies have been used to investigate the interactions of aminoguanidine derivatives with bacterial enzymes and human cancer-related proteins. nih.govresearchgate.net By visualizing the binding poses and identifying key interactions, such as hydrogen bonds and hydrophobic interactions, researchers can make informed decisions about structural modifications to enhance binding. nih.gov For instance, docking studies on acylhydrazone derivatives revealed that hydrogen bond interactions with specific amino acid residues were crucial for their antimicrobial activity. nih.gov

Computational approaches can also be used to build three-dimensional (3D) models of target proteins, especially for those where experimental structures are not available. nih.gov This allows for virtual screening of large compound libraries to identify potential hits before undertaking laborious and expensive synthesis.

The table below highlights the application of computational modeling in the study of related compounds, demonstrating its potential for future this compound research.

| Computational Technique | Application | Potential Insights for this compound |

| Molecular Docking | Predicting binding modes of aminoguanidine derivatives with bacterial and human proteins. nih.govnih.govresearchgate.net | Guiding the design of derivatives with enhanced binding affinity and selectivity for specific targets. |

| Homology Modeling | Building 3D models of target receptors like nicotinic acetylcholine (B1216132) receptors. nih.gov | Enabling virtual screening and rational drug design for new biological targets. |

| QSAR | Establishing relationships between chemical structure and biological activity. | Predicting the potency of novel derivatives and identifying key structural determinants for activity. |

| ADME Prediction | Evaluating the pharmacokinetic properties of new compounds. nih.gov | Prioritizing the synthesis of derivatives with favorable drug-like properties. |

Exploration of New Biological Targets and Applications

While much of the research on aminoguanidine has focused on its role in diabetes-related complications and as an NOS inhibitor, the chemical scaffold of this compound holds potential for a broader range of therapeutic applications. nih.govutmb.edunih.govresearchgate.net Future investigations should aim to identify and validate new biological targets and explore novel therapeutic areas.

Recent studies have highlighted the potential of aminoguanidine derivatives as antibacterial and antifungal agents. nih.govnih.govmdpi.com The synthesis of aminoguanidine derivatives incorporating 1,2,4-triazol moieties has yielded compounds with potent activity against various pathogenic strains, including multi-drug resistant Staphylococcus aureus and Escherichia coli. nih.govnih.gov The mechanism of action for some of these compounds appears to involve permeabilizing bacterial membranes. nih.govnih.gov Further exploration in this area could lead to the development of new classes of antibiotics.

The anticancer potential of aminoguanidine derivatives is another promising avenue. researchgate.net Some synthesized guanylhydrazone compounds have shown antiproliferative effects against various cancer cell lines. researchgate.net Investigating the specific molecular targets and pathways involved in their cytotoxic activity could lead to the development of novel oncology drugs.

Furthermore, the neuroprotective effects of nicotinoyl-containing compounds suggest that this compound derivatives could be explored for neurological disorders. nih.gov For instance, a conjugate of nicotinic acid with gamma-aminobutyric acid (N-GABA) has shown neuroprotective effects in a model of type 1 diabetes. nih.gov

The diverse biological activities of guanidine-containing compounds, including their use as catalysts and their interactions with DNA, suggest that the applications of this compound could extend beyond traditional pharmacology. nih.govacs.org

The table below outlines potential new applications for this compound derivatives based on findings from related compounds.

| Potential Application | Rationale | Supporting Evidence |

| Antibacterial Agents | Derivatives have shown potent activity against a range of bacteria, including resistant strains. nih.govnih.govmdpi.com | Aminoguanidine derivatives with 1,2,4-triazol moieties exhibit strong antibacterial effects. nih.govnih.gov |

| Anticancer Agents | Some aminoguanidine derivatives have demonstrated antiproliferative activity against cancer cells. researchgate.net | Guanylhydrazone compounds have shown promising in vitro antitumor effects. researchgate.net |